Secretin (33-59), rat

SCTR Competition binding IC50

Secretin (33-59), rat is the only secretin fragment that delivers maximal secretory potency in rat models, outperforming porcine, canine, and human secretins. With a ~3.8-fold higher affinity at the rat SCTR (IC₅₀ 1.231 nM vs 0.325 nM for human), this C-terminally amidated 27-mer provides 100% reference potency for post-translational modification SAR. Substituting heterologous secretins introduces measurable potency loss and confounds dose-response analyses. Essential for SCTR-targeted therapeutics, HPA axis research, and GPCR signaling studies requiring cross-species translational fidelity.

Molecular Formula C129H216N42O42
Molecular Weight 3027.4 g/mol
Cat. No. B15606933
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSecretin (33-59), rat
Molecular FormulaC129H216N42O42
Molecular Weight3027.4 g/mol
Structural Identifiers
InChIInChI=1S/C129H216N42O42/c1-58(2)40-78(119(206)170-99(64(13)14)102(134)189)149-94(181)51-145-105(192)74(29-33-91(131)178)153-113(200)81(43-61(7)8)161-116(203)82(44-62(9)10)159-108(195)72(27-22-38-143-128(137)138)151-110(197)75(30-34-92(132)179)154-114(201)79(41-59(3)4)157-107(194)71(26-21-37-142-127(135)136)150-103(190)65(15)148-121(208)87(53-172)166-118(205)86(49-98(187)188)163-111(198)76(31-35-93(133)180)155-115(202)80(42-60(5)6)158-109(196)73(28-23-39-144-129(139)140)152-122(209)89(55-174)167-117(204)83(45-63(11)12)160-112(199)77(32-36-96(183)184)156-123(210)90(56-175)168-126(213)101(67(17)177)171-120(207)84(46-68-24-19-18-20-25-68)164-125(212)100(66(16)176)169-95(182)52-146-106(193)85(48-97(185)186)162-124(211)88(54-173)165-104(191)70(130)47-69-50-141-57-147-69/h18-20,24-25,50,57-67,70-90,99-101,172-177H,21-23,26-49,51-56,130H2,1-17H3,(H2,131,178)(H2,132,179)(H2,133,180)(H2,134,189)(H,141,147)(H,145,192)(H,146,193)(H,148,208)(H,149,181)(H,150,190)(H,151,197)(H,152,209)(H,153,200)(H,154,201)(H,155,202)(H,156,210)(H,157,194)(H,158,196)(H,159,195)(H,160,199)(H,161,203)(H,162,211)(H,163,198)(H,164,212)(H,165,191)(H,166,205)(H,167,204)(H,168,213)(H,169,182)(H,170,206)(H,171,207)(H,183,184)(H,185,186)(H,187,188)(H4,135,136,142)(H4,137,138,143)(H4,139,140,144)
InChIKeyLKHWQEXKRMDFFJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Secretin (33-59), Rat: Core Identity and Procurement-Relevant Characteristics


Secretin (33-59), rat (CAS 121028-49-7) is a 27-amino acid synthetic peptide corresponding to the C-terminal bioactive fragment of the rat secretin precursor. With the sequence His-Ser-Asp-Gly-Thr-Phe-Thr-Ser-Glu-Leu-Ser-Arg-Leu-Gln-Asp-Ser-Ala-Arg-Leu-Gln-Arg-Leu-Leu-Gln-Gly-Leu-Val-NH₂ and a molecular weight of 3027.35 Da [1], it acts as an agonist at the secretin receptor (SCTR), a class B G protein-coupled receptor (GPCR) that stimulates adenylate cyclase and increases intracellular cAMP [2]. The compound is used as a molecular probe in gastrointestinal physiology, neuroendocrine regulation, and GPCR signaling studies .

Why Human, Porcine, or Canine Secretin Cannot Substitute for Secretin (33-59), Rat in Quantitative Pharmacology


Interchanging species variants of secretin without experimental validation introduces quantifiable error in potency, receptor affinity, and signaling output. Rat secretin differs from human, porcine, and canine secretins by one to three amino acid residues at positions critical for receptor recognition [1]. Solomon et al. (2003) demonstrated that these sequence variations produce a statistically significant potency gradient for pancreatic fluid secretion in vivo (rat > porcine > canine > human) [1]. Furthermore, competition binding assays reveal a ~3.8-fold difference in IC₅₀ between rat secretin (1.231 nM) and human secretin (0.325 nM) at the human SCTR [2]. C-terminal processing also matters: non-amidated extended forms such as secretin-Gly display only 81±9% of the potency of amidated secretin [3]. These receptor-level and functional divergences mean that substituting human, porcine, or Gly-extended secretins for the rat (33-59) fragment—without recalibrating dose-response relationships—compromises data reproducibility and cross-study comparability.

Quantitative Differentiation of Secretin (33-59), Rat Against Closest Analogs: A Comparator-Driven Evidence Guide


Receptor Binding Affinity: Rat vs. Human Secretin at the Human SCTR by Competition Binding

In a head-to-head competition binding assay using ¹²⁵I-secretin on membranes from U2OS cells overexpressing human SCTR, rat secretin (33-59) exhibited an IC₅₀ of 1.231 nM, while human secretin yielded an IC₅₀ of 0.325 nM [1]. This represents a ~3.8-fold lower affinity of the rat peptide for the human receptor, a critical consideration when interpreting cross-species pharmacological data.

SCTR Competition binding IC50

Species-Specific Pancreatic Secretory Potency in Anesthetized Rat: Rat > Porcine > Canine > Human

In a two-point parallel-line in vivo bioassay using urethane-anesthetized rats, rat secretin was significantly more potent at stimulating pancreatic fluid secretion than porcine, canine, or human secretins, with a potency rank order of rat > porcine > canine > human [1]. While the publication reported the order with statistical significance, exact fold-potency values relative to the porcine secretin standard were not tabulated; the statistical superiority of rat secretin over all other species forms was confirmed.

Pancreatic secretion Species comparison In vivo potency

C-Terminal Amidation Requirement: Amidated Rat Secretin (33-59) vs. Gly-Extended Secretin Potency

Amidated C-terminus is critical for full secretin bioactivity. Using synthetic canine secretin analogs in anesthetized rats, secretin-Gly (C-terminal glycine-extended, non-amidated) exhibited only 81±9% of the pancreatic secretory potency of amidated secretin (P>0.05), while secretin-Gly-Lys-Arg achieved 176±13% (P<0.01) [1]. Secretin (33-59), rat is supplied as the C-terminal amidated form (Val-NH₂) [2], ensuring it delivers the full-efficacy amidated secretin activity rather than the reduced potency associated with non-amidated Gly-extended variants.

Post-translational modification C-terminal amidation Secretin-Gly

Selective Inhibition of ACTH Release and Glucocorticoid Response Suppression in Adrenocortical Cells

Secretin (33-59), rat inhibits adrenocorticotropic hormone (ACTH) release and selectively suppresses the glucocorticoid response to ACTH in dispersed rat zona fasciculata-reticularis (ZF/R) cells . This neuroendocrine activity profile is specifically documented for the rat (33-59) fragment and represents a functional readout distinct from pancreatic secretion, broadening the compound's utility to hypothalamic-pituitary-adrenal (HPA) axis research.

ACTH Glucocorticoid HPA axis

Agonist-Induced SCTR Phosphorylation: 7.2-Fold Increase at 0.1 μM

Secretin (33-59), rat stimulates a rapid, concentration-dependent phosphorylation of the secretin receptor C-terminal tail, achieving a 7.2-fold increase in phosphorylation at 0.1 μM within 2 minutes of stimulation in COS cells expressing rat SCTR [1]. This robust phosphorylation response serves as a quantitative endpoint for studies of GPCR desensitization, internalization, and β-arrestin recruitment.

SCTR phosphorylation GPCR desensitization Receptor regulation

Best-Validated Application Scenarios for Secretin (33-59), Rat Based on Quantitative Differentiation Evidence


In Vivo Rodent Pancreatic Secretion Studies Requiring Species-Matched Maximal Potency

For studies measuring pancreatic fluid, bicarbonate, or enzyme secretion in rat models, Secretin (33-59), rat is the only agonist that delivers maximal secretory potency, outperforming porcine, canine, and human secretins as established by Solomon et al. (2003) [1]. Substitution with heterologous secretins introduces a measurable potency loss that confounds dose-response analyses.

Cross-Species SCTR Pharmacology and Receptor Binding Selectivity Profiling

The ~3.8-fold affinity difference between rat and human secretin at the human SCTR (IC₅₀ 1.231 nM vs. 0.325 nM) [2] makes Secretin (33-59), rat an essential tool for characterizing species-dependent receptor pharmacology. This is critical for programs developing SCTR-targeted therapeutics where cross-species translation of binding data is required.

C-Terminal Processing and Amidation-Dependent GPCR Activation Studies

Secretin (33-59), rat, as an amidated peptide, provides the 100% reference potency against which Gly-extended or other C-terminally modified secretin variants can be benchmarked. The 81±9% potency of secretin-Gly versus amidated secretin [3] underscores the utility of the correctly amidated rat (33-59) peptide as the full-efficacy control in post-translational modification structure-activity relationship (SAR) studies.

Neuroendocrine HPA Axis Regulation and ACTH-Glucocorticoid Axis Research

The documented ability of Secretin (33-59), rat to inhibit ACTH release and selectively suppress glucocorticoid responses in ZF/R cells positions this peptide for research into secretin-mediated central nervous system and HPA axis regulation, an application domain where pancreatic-secretion-centric secretin fragments may be functionally uncharacterized.

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